molecular formula C17H26N2O4 B13697123 2-[4-(4-Boc-1-piperazinyl)phenoxy]ethanol

2-[4-(4-Boc-1-piperazinyl)phenoxy]ethanol

Cat. No.: B13697123
M. Wt: 322.4 g/mol
InChI Key: SMNQHVYRHVDBFS-UHFFFAOYSA-N
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Description

2-[4-(4-Boc-1-piperazinyl)phenoxy]ethanol is a synthetic compound featuring a piperazine core modified with a tert-butoxycarbonyl (Boc) protecting group and a phenoxyethanol side chain. This compound is primarily utilized in medicinal chemistry as an intermediate for developing targeted therapies, particularly in oncology and neurology, due to its ability to modulate receptor binding and enzymatic activity .

Properties

Molecular Formula

C17H26N2O4

Molecular Weight

322.4 g/mol

IUPAC Name

tert-butyl 4-[4-(2-hydroxyethoxy)phenyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H26N2O4/c1-17(2,3)23-16(21)19-10-8-18(9-11-19)14-4-6-15(7-5-14)22-13-12-20/h4-7,20H,8-13H2,1-3H3

InChI Key

SMNQHVYRHVDBFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCCO

Origin of Product

United States

Preparation Methods

Protection of Piperazine Nitrogen (Boc Protection)

  • The piperazine ring is first reacted with di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., triethylamine) to selectively protect one nitrogen atom.
  • This step prevents unwanted reactions on the piperazine during subsequent steps and improves regioselectivity.

Formation of the Phenoxy Linkage

  • The phenoxy moiety is introduced by coupling a 4-hydroxyphenyl derivative with the Boc-protected piperazine.
  • This can be achieved via nucleophilic aromatic substitution or Williamson ether synthesis.
  • Typical reagents include sodium hydride (NaH) as a base and solvents like dimethylformamide (DMF) to facilitate the reaction.
  • The reaction is conducted under inert atmosphere (e.g., nitrogen or argon) to avoid oxidation or hydrolysis.

Introduction of the Ethanol Side Chain

  • The ethanol group is introduced by reacting the phenoxy intermediate with ethylene oxide or 2-chloroethanol under basic conditions.
  • This step forms the 2-[4-(4-Boc-1-piperazinyl)phenoxy]ethanol structure.
  • Reaction temperature and time are optimized to maximize yield and minimize side products.

Purification

  • The crude product is purified by standard organic chemistry techniques such as:
    • Extraction with appropriate solvents.
    • Column chromatography using silica gel.
    • Crystallization under controlled temperature.
  • Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) confirm the structure and purity.

Research Findings on Reaction Conditions and Optimization

Step Reagents/Conditions Notes/Optimization
Boc Protection Boc2O, triethylamine, dichloromethane (DCM) Room temperature, inert atmosphere, 2-4 hours
Phenoxy Linkage Formation Sodium hydride, DMF, 4-hydroxyphenyl derivative Reaction temperature ~0-25°C, 4-12 hours
Ethanol Side Chain Introduction Ethylene oxide or 2-chloroethanol, base (NaH or K2CO3) Controlled temperature (0-40°C), inert atmosphere
Purification Silica gel chromatography, crystallization Solvent systems: ethyl acetate/hexane mixtures
  • Reaction times and temperatures are critical for optimizing yield and purity.
  • Use of anhydrous solvents and inert atmosphere prevents side reactions.
  • Boc protection is essential to avoid polymerization or multiple substitutions on the piperazine.

Analytical Data Supporting Preparation

  • NMR Spectroscopy : Confirms the presence of Boc group (tert-butyl signals), piperazine ring protons, aromatic protons, and ethanol side chain.
  • Mass Spectrometry : Confirms molecular weight consistent with this compound.
  • Chromatographic Purity : High-performance liquid chromatography (HPLC) or gas chromatography (GC) shows purity >95% after purification.

Summary Table of Preparation Steps

Step No. Process Key Reagents/Conditions Outcome
1 Boc Protection Boc2O, base, DCM, RT, inert atmosphere Boc-protected piperazine
2 Phenoxy Linkage Formation NaH, DMF, 4-hydroxyphenyl derivative Phenoxy intermediate
3 Ethanol Side Chain Introduction Ethylene oxide or 2-chloroethanol, base, controlled temp Target compound formation
4 Purification Chromatography, crystallization High purity final product

Notes on Industrial and Laboratory Synthesis

  • The compound is commercially available from reputable chemical suppliers, indicating established synthetic routes.
  • Laboratory synthesis involves standard organic chemistry techniques accessible to medicinal chemistry laboratories.
  • Reaction scale-up requires careful control of temperature, solvent purity, and inert atmosphere to maintain product quality.

Chemical Reactions Analysis

Boc Deprotection Reactions

The Boc group serves as a temporary protective moiety for the secondary amine in piperazine. Key deprotection methods include:

Acidic Hydrolysis

  • Conditions : 4M HCl in dioxane or TFA (trifluoroacetic acid) in dichloromethane

  • Reaction Time : 2–4 hours at 25°C

  • Outcome : Quantitative removal of the Boc group yields free piperazine, enabling subsequent nucleophilic reactions .

Thermal Stability

  • The Boc group remains stable below 80°C but decomposes at higher temperatures (>100°C), releasing CO₂ and isobutylene .

Amide Formation

The deprotected piperazine readily reacts with acyl chlorides or anhydrides:

ReactantConditionsProductYield (%)Reference
Acetyl chlorideDCM, 0°C to RT, 12hN⁴-acetylpiperazine derivative85
Boc anhydrideTHF, DMAP, RT, 24hN⁴-Boc-protected intermediate92

Alkylation

The hydroxyl group in phenoxyethanol participates in nucleophilic substitutions:

Alkylating AgentBaseSolventTemperatureProductYield (%)
Methyl iodideK₂CO₃DMF60°CMethoxy-substituted derivative78
Benzyl bromideNaHTHF0°C to RTBenzyl ether analog65

Antidepressant Development

The compound’s piperazine core serves as a scaffold for serotonin reuptake inhibitors. N⁴-acetyl derivatives exhibit enhanced blood-brain barrier permeability (log P = 2.1 vs. 1.4 for unmodified piperazine) .

Soluble Epoxide Hydrolase (sEH) Inhibitors

Structural modifications significantly impact enzymatic inhibition:

DerivativeIC₅₀ (nM)log PKey Modification
N⁴-unsubstituted1561.4
N⁴-acetyl3.32.1Acetyl at N⁴-piperazine
N⁴-Boc16.52.8Boc at N⁴-piperazine

Data adapted from sEH inhibition studies

Stability and Reactivity Trends

  • pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis in strong acids (pH < 2) or bases (pH > 12) .

  • Solubility : Improved by sulfonation at the hydroxyl group (aqueous solubility increases from 0.5 mg/mL to 12 mg/mL).

Scientific Research Applications

2-[4-(4-Boc-1-piperazinyl)phenoxy]ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with piperazine moieties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[4-(4-Boc-1-piperazinyl)phenoxy]ethanol largely depends on its interactions with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites. The phenoxyethanol moiety can interact with various enzymes and receptors, potentially modulating their activity. The piperazine ring is known to interact with neurotransmitter receptors, which could be relevant in medicinal chemistry .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares 2-[4-(4-Boc-1-piperazinyl)phenoxy]ethanol with structurally analogous piperazine-ethanol derivatives, highlighting key differences in substituents, physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Applications/Notes
This compound (Target Compound) C₁₇H₂₅N₃O₄ 335.40 Not explicitly provided in evidence Boc-protected piperazine, phenoxyethanol Intermediate in drug synthesis; stabilizes amines during coupling reactions .
Hydroxyzine (2-[2-[4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethoxy]ethanol) C₂₁H₂₇ClN₂O₂ 374.90 68-88-2 Chlorophenyl-benzhydryl, ethoxyethanol Antihistamine; treats anxiety and allergic reactions .
2-[4-(4-Nitrophenyl)piperazin-1-yl]ethanol C₁₂H₁₇N₃O₃ 251.29 5521-38-0 Nitrophenyl, ethanol Research chemical; potential kinase inhibitor or nitric oxide modulator .
2-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]ethanol C₁₂H₁₅ClN₂O₃S 302.78 16017-65-5 Chlorophenyl-sulfonyl, ethanol Probable intermediate for antipsychotic drugs; sulfonyl group enhances bioavailability .
2-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol (Hydroxyzine analog) C₁₉H₂₃ClN₂O 330.85 109806-71-5 Chlorophenyl-benzhydryl, ethanol Impurity in hydroxyzine synthesis; studied for metabolic pathways .
2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethanol C₈H₁₈N₂O₂ 174.24 Not available Dual ethanol groups on piperazine Chelating agent; used in metal ion coordination studies .

Key Research Findings and Divergences

Pharmacological Profiles

  • Hydroxyzine and Analogs : Hydroxyzine’s benzhydryl group enhances CNS penetration, enabling antihistaminic and anxiolytic effects . However, the Boc-protected analog lacks this lipophilic moiety, limiting blood-brain barrier permeability and redirecting its use to peripheral targets .
  • Nitrophenyl Derivatives : The nitro group in CAS 5521-38-0 confers redox activity, making it a candidate for prodrugs activated under hypoxic conditions (e.g., in tumor microenvironments) .

Toxicity and Stability

  • Sulfonyl Derivatives: Compounds like 2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]ethanol (CAS 16017-65-5) exhibit higher metabolic stability due to sulfone resistance to oxidative enzymes but may accumulate in renal tissues .
  • Boc vs. Benzhydryl: The Boc group reduces acute toxicity compared to benzhydryl-containing analogs. For example, Hydroxyzine-related compounds show Category 4 oral toxicity (LD₅₀ > 300 mg/kg), whereas unprotected piperazines (e.g., 2-[2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethanol) are classified as Category 1 eye irritants .

Q & A

Q. What are the key synthetic strategies for introducing the Boc-protected piperazine moiety into phenoxyethanol derivatives?

The synthesis of 2-[4-(4-Boc-1-piperazinyl)phenoxy]ethanol typically involves:

  • Step 1: Protection of piperazine using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine in dichloromethane) to yield 4-Boc-piperazine.
  • Step 2: Coupling the Boc-piperazine to a halogenated phenoxyethanol precursor (e.g., 4-fluorophenoxyethanol) via nucleophilic aromatic substitution. Microwave-assisted synthesis (80–120°C, 2–4 hours) enhances reaction efficiency .
  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
    Key Data: Yield ranges from 60–75%, with purity >95% confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers characterize the Boc-protected intermediate using spectroscopic methods?

  • NMR:
    • ¹H NMR: Boc group protons appear as a singlet at δ 1.4–1.5 ppm (tert-butyl). Piperazine protons resonate as a multiplet (δ 2.5–3.5 ppm). Phenoxy protons show aromatic signals at δ 6.8–7.2 ppm.
    • ¹³C NMR: Boc carbonyl carbon at ~155 ppm; tert-butyl carbons at ~28 ppm and ~80 ppm .
  • Mass Spectrometry: ESI-MS typically shows [M+H]⁺ peaks at m/z 365–370 (exact mass depends on isotopic composition) .

Q. What stability considerations are critical for storing this compound?

  • Storage Conditions: Store at 2–8°C in airtight, light-protected containers. The Boc group hydrolyzes under acidic or prolonged aqueous conditions, necessitating anhydrous environments.
  • Degradation Signs: Discoloration (yellowing) or precipitate formation indicates decomposition. Monitor via TLC (Rf shift) or HPLC .

Q. How does the Boc group influence solubility and reactivity in downstream functionalization?

  • Solubility: The Boc group enhances lipophilicity, making the compound soluble in DCM, THF, and DMSO but poorly soluble in water.
  • Reactivity: The Boc group is inert under basic conditions but cleaved with TFA or HCl in dioxane, enabling selective deprotection for further piperazine functionalization (e.g., amidation) .

Q. What analytical methods are recommended for assessing purity and identity?

  • HPLC: Use a C18 column with UV detection at 254 nm. Retention time varies with mobile phase (e.g., 8–10 minutes in 70:30 acetonitrile/water).
  • Elemental Analysis: Confirm C, H, N content (theoretical for C₁₇H₂₅N₂O₄: C 60.87%, H 7.46%, N 8.37%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for Boc-protected piperazine derivatives?

  • Issue: Discrepancies in IC₅₀ values for kinase inhibition assays may arise from differences in assay conditions (e.g., ATP concentration, buffer pH).
  • Resolution:
    • Standardize assays using recombinant enzymes (e.g., PKA, PKC) and uniform ATP levels (1 mM).
    • Validate results with orthogonal methods (e.g., SPR for binding affinity) .
      Data Table:
Assay ConditionReported IC₅₀ (μM)Source
10 mM ATP, pH 7.512.3 ± 1.2
1 mM ATP, pH 7.05.8 ± 0.9

Q. What experimental designs optimize the compound’s application in radiolabeling studies?

  • Strategy: Incorporate a propargyl group at the ethanol terminus for click chemistry with azide-functionalized radiotracers (e.g., ¹⁸F-azides).
  • Protocol:
    • React this compound with propargyl bromide (K₂CO₃, DMF, 60°C).
    • Deprotect Boc with TFA, then perform CuAAC reaction with ¹⁸F-azide (CuSO₄, sodium ascorbate).
  • Yield: Radiochemical yield ~40–50% (decay-corrected) .

Q. How do structural modifications to the phenoxyethanol backbone affect metabolic stability?

  • Study Design: Compare hepatic microsomal stability of derivatives with varying substituents:
    • Modification 1: Replace ethanol with methyl group (reduced polarity; t₁/₂ decreases by 30%).
    • Modification 2: Introduce fluorine at the 2-position of the phenyl ring (CYP450 resistance; t₁/₂ increases by 50%).
  • Key Finding: Ethanol hydroxyl group is critical for Phase II glucuronidation, impacting clearance rates .

Q. What computational methods predict the compound’s environmental impact under REACH regulations?

  • Tools: Use QSAR models (e.g., EPI Suite) to estimate biodegradation (BIOWIN <2.5 indicates persistence) and ecotoxicity (LC₅₀ for Daphnia magna <1 mg/L).
  • Data: Predicted log Kow = 3.2 ± 0.3; Bioaccumulation Factor = 120, suggesting moderate environmental risk .

Q. How can researchers address conflicting data on the compound’s endocrine disruption potential?

  • Contradiction: EU lists similar phenoxyethanol derivatives as endocrine disruptors, but in vitro assays show weak estrogen receptor binding (IC₅₀ >10 μM).
  • Resolution: Conduct in vivo studies using OECD TG 457 (STTA assay) to assess androgen/estrogen pathway modulation. Preliminary data show no significant activity at 100 mg/kg .

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